molecular formula C13H20ClN B1499042 4-(2-Methyl-benzyl)-piperidine hydrochloride CAS No. 782504-67-0

4-(2-Methyl-benzyl)-piperidine hydrochloride

Cat. No.: B1499042
CAS No.: 782504-67-0
M. Wt: 225.76 g/mol
InChI Key: CDMTUMPXVXWCGY-UHFFFAOYSA-N
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Description

4-(2-Methyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 2-methylbenzyl group attached to the piperidine ring, and it is often used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methyl-benzyl)-piperidine hydrochloride typically involves the following steps:

  • Benzyl Protection: The starting material, 2-methylbenzyl chloride, undergoes a protection reaction to form a benzyl-protected intermediate.

  • Piperidine Formation: The protected intermediate is then reacted with piperidine under specific reaction conditions, such as elevated temperature and pressure, to form the piperidine ring.

  • Deprotection: Finally, the benzyl protecting group is removed to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methyl-benzyl)-piperidine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can occur at the piperidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones and aldehydes.

  • Reduction Products: Amines.

  • Substitution Products: Derivatives of piperidine.

Scientific Research Applications

4-(2-Methyl-benzyl)-piperidine hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis and is used to create complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-Methyl-benzyl)-piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biological molecules, leading to various physiological responses.

Comparison with Similar Compounds

4-(2-Methyl-benzyl)-piperidine hydrochloride is similar to other piperidine derivatives, such as:

  • Piperidine: The parent compound without any substituents.

  • N-Methylpiperidine: Piperidine with a methyl group attached to the nitrogen atom.

  • 4-(3-Methyl-benzyl)-piperidine: Piperidine with a 3-methylbenzyl group instead of a 2-methylbenzyl group.

Uniqueness: What sets this compound apart from these similar compounds is the specific position of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-[(2-methylphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-4-2-3-5-13(11)10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMTUMPXVXWCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656564
Record name 4-[(2-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782504-67-0
Record name 4-[(2-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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